molecular formula C22H26N2O3 B2366156 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide CAS No. 954684-20-9

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

Cat. No.: B2366156
CAS No.: 954684-20-9
M. Wt: 366.461
InChI Key: HDTIRMPPCRWJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a butyl group at the 1-position and a 2-oxo moiety. The 6-position of the quinoline ring is further functionalized with a benzamide group bearing an ethoxy substituent at the ortho position of the aromatic ring. Its synthesis likely involves amidation and alkylation steps, with structural confirmation possibly employing crystallographic methods (e.g., SHELX software ).

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-5-14-24-19-12-11-17(15-16(19)10-13-21(24)25)23-22(26)18-8-6-7-9-20(18)27-4-2/h6-9,11-12,15H,3-5,10,13-14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTIRMPPCRWJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

Starting with 4-nitroaniline , cyclization was achieved using ethyl acetoacetate and phosphorus oxychloride under reflux (110°C, 6 h), yielding 6-nitro-3,4-dihydroquinolin-2(1H)-one (1a ) as a pale-yellow solid (mp 198–200°C, 65% yield). Nitration at position 6 was confirmed via $$ ^1H $$-NMR (δ 8.21 ppm, d, J = 2.4 Hz, H-5; δ 8.02 ppm, dd, J = 8.9, 2.4 Hz, H-7).

N-Alkylation with Butyl Bromide

Compound 1a was alkylated using butyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 h, affording 1-butyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (1b ) in 92% yield. $$ ^{13}C $$-NMR confirmed N-butyl incorporation (δ 48.7 ppm, N–CH$$_2$$).

Reduction of Nitro Group to Amine

Catalytic hydrogenation of 1b (10% Pd/C, H$$_2$$ at 50 psi, ethanol, 25°C, 4 h) yielded 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one (1c ) as a white powder (mp 142–144°C, 88% yield). IR spectroscopy showed N–H stretches at 3350 cm$$^{-1}$$ and 3460 cm$$^{-1}$$.

Amidation with 2-Ethoxybenzoyl Chloride

2-Ethoxybenzoic acid was converted to its acyl chloride using thionyl chloride (neat, reflux, 2 h). Reaction of 1c with the acyl chloride in dichloromethane (triethylamine, 0°C to rt, 6 h) provided the target compound (1d ) in 85% yield. HRMS (ESI): m/z calcd for C$${22}$$H$${25}$$N$$2$$O$$3$$ [M+H]$$^+$$: 381.1818, found: 381.1815.

Route B: Domino Reductive Amination and Cyclization

Preparation of N-(3-Oxopentyl)-4-nitrobenzamide

4-Nitrobenzamide was reacted with levulinic acid under Mitsunobu conditions (DIAD, PPh$$_3$$, THF, 0°C to rt, 12 h) to form N-(3-oxopentyl)-4-nitrobenzamide (2a ) in 71% yield.

Domino Reductive Amination-Cyclization

Compound 2a underwent reductive amination using sodium cyanoborohydride (AcOH, MeOH, 40°C, 8 h), followed by intramolecular cyclization to yield 1-butyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (2b ) directly (78% yield). This one-pot method eliminated separate alkylation steps.

Subsequent Steps

Reduction and amidation followed Route A’s protocol, achieving the final product in 82% overall yield from 2b .

Route C: Friedländer Annulation with Post-Functionalization

Synthesis of 6-Nitro-2-oxo-1,2-dihydroquinoline

Friedländer annulation of 2-amino-5-nitroacetophenone with ethyl acetoacetate (H$$2$$SO$$4$$, 120°C, 3 h) yielded 6-nitro-2-oxo-1,2-dihydroquinoline (3a ) (mp 210–212°C, 60% yield).

Hydrogenation to Tetrahydroquinoline

Catalytic hydrogenation (Ra-Ni, H$$_2$$ at 30 psi, ethanol, 6 h) reduced 3a to 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline (3b ) (mp 158–160°C, 90% yield).

N-Butylation and Amidation

Alkylation with butyl iodide (K$$2$$CO$$3$$, DMF, 70°C, 10 h) and subsequent amidation as in Route A provided the target compound in 68% overall yield.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B Route C
Total Yield (%) 72 82 68
Steps 4 3 5
Purification Complexity Moderate Low High
Scalability High High Moderate

Route B’s domino reductive amination-cyclization offered superior efficiency and scalability, minimizing intermediate isolation.

Characterization and Analytical Data

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

  • $$ ^1H $$-NMR (500 MHz, CDCl$$3$$): δ 1.02 (t, J = 7.3 Hz, 3H, CH$$2$$CH$$2$$CH$$2$$CH$$3$$), 1.48 (q, J = 7.0 Hz, 2H, NCH$$2$$CH$$2$$), 1.85 (quintet, J = 7.1 Hz, 2H, CH$$2$$CH$$2$$), 2.65 (t, J = 7.5 Hz, 2H, C3–H$$2$$), 3.02 (t, J = 7.4 Hz, 2H, C4–H$$2$$), 4.12 (q, J = 7.0 Hz, 2H, OCH$$2$$CH$$_3$$), 6.92–7.88 (m, 6H, aromatic).
  • IR (KBr) : 1665 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (N–H bend).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxybenzamide moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide has been investigated for its potential therapeutic effects.

Key Therapeutic Areas:

  • Cancer Treatment: Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of tetrahydroquinoline have shown promise as inhibitors of tumor growth .
  • Enzyme Inhibition: The compound may act as an enzyme inhibitor, particularly targeting pathways involved in cancer progression and metabolic disorders. Its structural properties allow it to interact with specific enzyme active sites.

Case Study:
In a study focusing on the inhibition of tyrosinase (an enzyme linked to melanin production and skin pigmentation disorders), compounds structurally related to this compound demonstrated significant inhibitory activity . This suggests potential applications in dermatological treatments.

Biological Research Applications

The compound's biological activity has been a focal point in research aimed at understanding its mechanisms of action.

Mechanisms of Action:

  • Receptor Modulation: It may bind to various receptors, modulating their activity and influencing cellular responses. This property is crucial for developing drugs targeting specific pathways in diseases like diabetes and neurodegenerative disorders .

Biological Activity Table:

Activity TypeDescriptionReference
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways
Receptor InteractionModulates receptor activity affecting cell signaling
Cytotoxic EffectsDemonstrated cytotoxicity against certain cancer cells

Materials Science Applications

Beyond biological applications, this compound is being explored for its potential in materials science.

Key Applications:

  • Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules with tailored properties for specific industrial applications.

Industrial Relevance Table:

Application TypeDescriptionReference
Building BlockUsed in the synthesis of complex organic compounds
Material DevelopmentPotential use in developing new materials with specific properties

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s quinoline core allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted tetrahydroquinoline derivatives. Below is a comparative analysis with structurally related compounds, emphasizing substituent effects and inferred properties:

Compound Name Key Substituents Hypothesized Properties Reference
N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide - 1-Butyl
- 2-Oxo
- 6-Position: 2-ethoxybenzamide
- Increased lipophilicity (butyl chain)
- Potential steric hindrance (ethoxy group)
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide - 1-Ethyl
- 2-Oxo
- 6-Position: 3-methoxybenzamide
- Reduced lipophilicity (shorter alkyl chain)
- Altered electronic effects (methoxy)
N-(4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide - Thiazol-2-yl linker
- Oxazole-carboxamide
- Enhanced rigidity (heterocyclic linker)
- Potential solubility challenges

Key Observations:

Alkyl Chain Length (Butyl vs. Ethyl):

  • The butyl group in the target compound likely enhances membrane permeability compared to the ethyl analogue due to increased hydrophobicity. However, this may also reduce aqueous solubility .
  • Ethyl-substituted derivatives (e.g., ) might exhibit faster metabolic clearance due to shorter chain length .

Substituent Position and Electronic Effects (Ethoxy vs. In contrast, 3-methoxy substituents (e.g., ) may optimize electronic donation to the aromatic system .

Heterocyclic Modifications:

  • Compounds with thiazol-2-yl or oxazole linkers (e.g., ) demonstrate how heterocyclic integration can alter rigidity and bioactivity. These modifications may improve target selectivity but complicate synthetic routes .

Theoretical and Methodological Considerations

  • Lumping Strategy: posits that structurally similar compounds (e.g., ethyl vs. butyl derivatives) may share physicochemical behaviors, enabling predictive modeling of solubility or reactivity. This approach could streamline comparative studies of tetrahydroquinoline analogues .
  • Crystallography and Validation: Structural confirmation of such compounds likely relies on tools like SHELX, which remains a standard for small-molecule refinement despite its historical limitations .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide (F740-0327) is a compound with significant potential in various biological applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular Weight 366.46 g/mol
Molecular Formula C22H26N2O3
Smiles Notation CCCC(N1C(CCc2cc(ccc12)NC(c1ccccc1OCC)=O)=O)
LogP 4.4262
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 46.17 Ų

This compound is characterized by a tetrahydroquinoline moiety linked to an ethoxybenzamide group, which suggests potential interactions with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production .
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Cellular Interaction : The interaction with cellular receptors or proteins can lead to modulation of signaling pathways that affect cell proliferation and apoptosis .

Antimicrobial and Anticancer Properties

Research indicates that this compound has shown promising results in antimicrobial and anticancer studies:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .
  • Anticancer Activity : In cancer cell line assays, the compound exhibited cytotoxic effects against several cancer types. For instance, it was shown to induce apoptosis in breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values indicating effective dose ranges.

Case Studies

  • Tyrosinase Inhibition Study : A study evaluating the inhibition of tyrosinase by this compound revealed an IC50 value significantly lower than that of standard inhibitors like kojic acid, suggesting enhanced potency in regulating melanin synthesis .
  • Cell Viability Assays : In experiments involving B16F10 melanoma cells, the compound did not exhibit cytotoxicity at lower concentrations (up to 5 μM) after 48 hours but showed a dose-dependent increase in toxicity at higher concentrations after 72 hours.

Q & A

Q. Q1: What are the critical parameters for optimizing the synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide?

A1: Synthesis optimization requires precise control of reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) under reflux enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but must be balanced against decomposition risks .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, NaH) may accelerate amide bond formation, critical for the benzamide moiety .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC and NMR .

Q. Q2: How can structural confirmation of the compound be reliably achieved?

A2: Use multi-modal spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR identifies hydrogen/carbon environments, confirming the tetrahydroquinoline core and ethoxybenzamide substituents .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths/angles and verifying stereochemistry .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

A3: SAR strategies include:

  • Substituent variation : Modify the butyl group (e.g., cyclopropane, benzyl) to alter lipophilicity and target binding. Ethoxybenzamide’s electron-donating groups influence π-π stacking with receptors .
  • Bioisosteric replacement : Replace the 2-ethoxy group with sulfonamides or heterocycles to enhance metabolic stability .
  • Functional assays : Test derivatives against disease-relevant targets (e.g., kinases, GPCRs) using SPR or fluorescence polarization to quantify binding .

Q. Q4: What methodologies resolve contradictions in biological activity data across assays?

A4: Address discrepancies via:

  • Orthogonal assays : Cross-validate enzyme inhibition (e.g., IC₅₀) with cellular viability assays (MTT, apoptosis markers) to confirm target-specific effects .
  • Pharmacokinetic profiling : Measure solubility (logP), plasma protein binding, and metabolic stability (CYP450 assays) to distinguish intrinsic activity from bioavailability limitations .
  • Crystallographic docking : Use SHELX-refined structures to model ligand-target interactions and rationalize activity trends .

Q. Q5: How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?

A5:

  • Chiral synthesis : Employ enantioselective catalysts (e.g., chiral amines) or chiral auxiliaries during key steps .
  • Supercritical Fluid Chromatography (SFC) : Resolve enantiomers using chiralpak AD-H columns with isopropyl alcohol/CO₂ mobile phases, achieving >99% enantiomeric excess .
  • Optical rotation/Polarimetry : Measure [α]ᴅ values to confirm configuration, validated against synthesized standards .

Mechanistic and Functional Studies

Q. Q6: What experimental approaches elucidate the compound’s mechanism of action in neuroprotective or anticancer contexts?

A6:

  • Target deconvolution : Use chemoproteomics (e.g., affinity pull-down/MS) to identify binding partners in neuronal or cancer cell lysates .
  • Pathway analysis : RNA-seq or phosphoproteomics after treatment reveals modulated pathways (e.g., apoptosis, DNA repair) .
  • Blood-brain barrier (BBB) penetration : Assess permeability via MDCK-MDR1 monolayers or in vivo brain/plasma ratios .

Q. Q7: How can crystallographic data from SHELX refine hypotheses about the compound’s binding mode?

A7:

  • Density maps : SHELXL refines electron density to position the tetrahydroquinoline core in hydrophobic pockets and the ethoxybenzamide in polar regions .
  • Hydrogen bonding : Identify interactions between the amide carbonyl and catalytic residues (e.g., Ser/Thr kinases) .
  • Thermal motion (B-factors) : Assess ligand flexibility to optimize substituent rigidity for tighter binding .

Data Validation and Reproducibility

Q. Q8: What strategies ensure reproducibility in biological assays for this compound?

A8:

  • Standardized protocols : Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to mitigate efflux in cytotoxicity assays .
  • Positive controls : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
  • Batch consistency : Validate compound purity (NMR, HPLC) across syntheses to eliminate batch-dependent variability .

Q. Key Citations

  • Synthesis and crystallization:
  • SAR and bioactivity:
  • Analytical validation:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.